6-Chlorouracil

Description

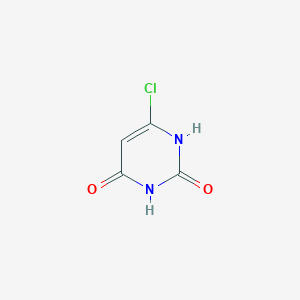

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFNWPSFCOSLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195396 | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4270-27-3 | |

| Record name | 6-Chlorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4270-27-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorouracil: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-chlorouracil. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is a halogenated derivative of uracil, a pyrimidine nucleobase.[1] Its structure consists of a pyrimidine ring with a chlorine atom substituted at the 6-position.

-

IUPAC Name: 6-chloro-1H-pyrimidine-2,4-dione[2]

-

Synonyms: 6-Chloropyrimidine-2,4(1H,3H)-dione, 4-Chloro-2,6-dihydroxypyrimidine[1][3][4]

-

SMILES: C1=C(NC(=O)NC1=O)Cl[2]

Physicochemical Properties

This compound typically appears as a white to off-white crystalline solid or powder.[1][8][9]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 146.53 g/mol | [2][3][7] |

| Melting Point | >280 °C | [7][8] |

| Water Solubility | 4.885 g/L (at 25 °C) | [9] |

| XLogP3 | -0.3 | [9] |

| Hydrogen Bond Donor Count | 2 | [9] |

| Hydrogen Bond Acceptor Count | 2 | [9] |

| Topological Polar Surface Area | 58.2 Ų | [2][9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR (300 MHz, DMSO-d6) δ (ppm): 12.00 (broad peak, 1H, NH), 11.09 (broad peak, 1H, NH), 5.66 (single peak, 1H, CH).[7][8]

-

Infrared (IR) (KBr, ν cm⁻¹): 3095 (N-H stretching), 1729, 1709, 1652 (C=O stretching), 1616 (C=C stretching), 1380 (C-N stretching), 841 (N-H out-of-plane bending), 790 (C-Cl stretching).[7][8]

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

This protocol involves the controlled hydrolysis of 2,4,6-trichloropyrimidine.

Experimental Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing sodium hydroxide (NaOH) (8.9 g, 0.22 mol).[7][8]

-

Stir the solution under refluxing conditions for 1 hour.[7][8]

-

After the reaction is complete, cool the mixture and adjust the pH to 2-3 using concentrated hydrochloric acid (HCl).[7][8]

-

Place the mixture in a refrigerator overnight to facilitate crystallization.[7][8]

-

Collect the resulting precipitate by filtration, wash it with cold water, and dry it under a vacuum in the presence of phosphorus pentoxide.[7][8]

-

This procedure yields this compound as a white crystalline solid (97% yield).[7][8]

This two-step industrial route involves cyclization followed by chlorination.[10] It is considered to have good atom economy and high yield.[10]

Step 1: Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)

-

Add diethyl malonate (52 g, 0.5 mol) and urea (32 g, 0.43 mol) to 120 g of acetic acid and heat the mixture to 70°C.[10]

-

Slowly add acetic anhydride (90 g, 0.88 mol) dropwise to the reaction mixture.[10]

-

Stir the mixture at 90°C for 3 hours.[10]

-

After cooling to room temperature, remove the solvent under reduced pressure.[10]

-

Dissolve the residue in 180 g of ethanol, which will cause a yellow solid to precipitate.[10]

-

Recrystallize the crude product with ethanol and dry to obtain the crystalline solid intermediate.[10]

Step 2: Preparation of this compound

-

Add the pyrimidine-2,4,6(1H,3H,5H)-trione intermediate (49.7 g, 0.35 mol) to 557 g of phosphorus oxychloride (POCl₃) and cool the mixture to 0°C.[10]

-

Slowly add water (9.5 g) dropwise to the reaction mixture. Caution is advised as rapid or incorrect addition can be dangerous.[10]

-

Heat the mixture to 80°C and allow it to react for 5 hours, resulting in a brown solution.[10]

-

After cooling, remove the unreacted phosphorus oxychloride under reduced pressure to yield the final product.[10]

Caption: Synthesis workflow for this compound from Diethyl Malonate.

Biological and Chemical Reactivity

This compound serves as a versatile intermediate in organic synthesis and has documented biological activities.

-

Chemical Reactivity: The chlorine atom at the 6-position is a leaving group, making it susceptible to nucleophilic substitution. For instance, reactions with various pyridine derivatives yield pyridinium-substituted uracils.[8]

-

Biological Activity:

-

It is a key starting material for the synthesis of Alogliptin, a medication used for treating type II diabetes.[10]

-

This compound acts as an inhibitor of yeast alcohol dehydrogenase (ADH-H).[4][8][9]

-

It is also a potential inhibitor of DNA repair glycosylases.[4][8][9]

-

As a halogenated uracil, it is useful in studies concerning the effects of halogenation on the stability of nucleic acid base pairs.[8] In medicinal chemistry, it can function as an antimetabolite, interfering with DNA and RNA synthesis, which is a mechanism explored in cancer therapy.[1]

-

References

- 1. CAS 4270-27-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 4270-27-3 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [wap.guidechem.com]

Synthesis of 6-Chlorouracil from Barbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-chlorouracil, a key intermediate in the production of various pharmaceuticals, from barbituric acid. The primary method described involves the direct chlorination of barbituric acid using phosphorus oxychloride (POCl₃). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound from barbituric acid is a direct chlorination reaction. Barbituric acid, also known as pyrimidine-2,4,6(1H,3H,5H)-trione, is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace one of the hydroxyl groups (in its tautomeric form) with a chlorine atom. Careful control of the reaction conditions is crucial to achieve selective mono-chlorination at the 6-position and avoid the formation of polychlorinated byproducts such as 2,4,6-trichloropyrimidine.

The overall transformation can be represented as follows:

Caption: Reaction scheme for the synthesis of this compound from barbituric acid.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from barbituric acid. The procedure is based on established laboratory methods.

Materials and Reagents

-

Barbituric acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)

-

Phosphorus oxychloride (POCl₃)

-

Water (deionized)

-

Methanol or Ethanol

-

Ice

Synthesis of Barbituric Acid (Precursor)

While the focus is on the chlorination step, for completeness, a typical synthesis of the precursor, barbituric acid, from diethyl malonate and urea is outlined below.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diethyl malonate (0.5 mol) and urea (0.43 mol) to acetic acid (120 g).

-

Heating and Addition: Heat the mixture to 70°C. Slowly add acetic anhydride (0.88 mol) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at 90°C for 3 hours.

-

Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethanol (180 g) to precipitate the product. The crude product can be recrystallized from ethanol to yield crystalline barbituric acid.

Synthesis of this compound

The following protocol details the chlorination of barbituric acid to yield this compound.[1]

-

Reaction Setup: In a suitable reaction vessel, add barbituric acid (0.35 mol) to phosphorus oxychloride (557 g) and cool the mixture to 0°C.

-

Addition of Water: Slowly and carefully add water (9.5 g) dropwise to the reaction mixture while maintaining the low temperature. Caution: The reaction of water with phosphorus oxychloride is highly exothermic and can be dangerous if the addition is too rapid.[1]

-

Reaction: Heat the mixture to 80°C and maintain this temperature for 5 hours. The reaction mixture should turn into a brown solution.

-

Removal of Excess Reagent: After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

-

Product Isolation: Dissolve the residue in methanol. The solid product, this compound, will precipitate out of the solution.

-

Purification: The crude product can be further purified by recrystallization.

The following workflow diagram illustrates the key steps in the synthesis process:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of barbituric acid and its subsequent conversion to this compound.[1]

Table 1: Synthesis of Barbituric Acid

| Parameter | Value |

| Diethyl Malonate | 0.5 mol (52 g) |

| Urea | 0.43 mol (32 g) |

| Acetic Anhydride | 0.88 mol (90 g) |

| Reaction Temperature | 90°C |

| Reaction Time | 3 hours |

| Yield | 81.3% |

| Melting Point | 130-131°C |

Table 2: Synthesis of this compound

| Parameter | Value |

| Barbituric Acid | 0.35 mol (49.7 g) |

| Phosphorus Oxychloride | 557 g |

| Water | 9.5 g |

| Reaction Temperature | 80°C |

| Reaction Time | 5 hours |

| Overall Yield (from diethyl malonate) | 61.5% |

Reaction Mechanism and Selectivity

The chlorination of barbituric acid with phosphorus oxychloride proceeds through the formation of a chlorophosphate intermediate. The enolic form of barbituric acid attacks the phosphorus atom of POCl₃, leading to the elimination of HCl and the formation of a phosphate ester. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding this compound.

The selectivity for mono-chlorination at the 6-position is influenced by the reaction conditions. The use of a large excess of phosphorus oxychloride and higher temperatures can lead to the formation of 2,4,6-trichloropyrimidine.[2][3] Therefore, controlling the stoichiometry and temperature is critical for obtaining the desired product. The addition of a small amount of water can influence the reactivity of the system.[1]

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reaction is exothermic , especially during the addition of water to POCl₃. Proper cooling and slow, controlled addition are essential to prevent runaway reactions.[1]

-

Hydrogen chloride (HCl) gas is evolved during the reaction. A proper scrubbing system should be in place to neutralize the acidic gas.

This technical guide provides a comprehensive overview of the synthesis of this compound from barbituric acid. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate.

References

6-Chlorouracil CAS number and molecular weight

This technical guide provides a comprehensive overview of 6-Chlorouracil, a halogenated derivative of uracil, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, biological significance, and its role in metabolic pathways.

Core Properties of this compound

This compound, with the CAS number 4270-27-3 , is a pyrimidine nucleobase analog.[1][2][3][4][5][6][7][8] Its molecular formula is C4H3ClN2O2, and it has a molecular weight of approximately 146.53 g/mol .[1][3][4][5][7]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [8][9][10] |

| Melting Point | >280 °C | [2][4] |

| Water Solubility | 4.885 g/L (at 25 °C) | [4][10] |

| pKa | 6.24 ± 0.10 (Predicted) | [4] |

| Spectral Data | Values | Reference |

| ¹H NMR (300 MHz, DMSO-d6) δ (ppm) | 12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH) | [2][4] |

| IR (KBr, ν cm⁻¹) | 3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 1380 (C-N), 841 (N-H), 790 (C-Cl) | [2][4] |

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The following diagram illustrates a general workflow for one of the common synthesis routes.

Caption: General workflow for the synthesis of this compound from diethylmalonate and urea.

Method 1: Synthesis from Diethylmalonate and Urea

This protocol involves a two-step reaction starting with cyclization followed by halogenation.[1]

Step 1: Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione

-

Add diethylmalonate (52g, 0.5mol) and urea (32g, 0.43mol) to 120g of acetic acid in a reaction vessel.

-

Heat the mixture to 70°C.

-

Slowly add acetic anhydride (90g, 0.88mol) dropwise to the reaction mixture.

-

Stir the mixture at 90°C for 3 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in 180g of ethanol, which will cause a yellow solid to precipitate.

-

Recrystallize the crude product with ethanol and dry to obtain the crystalline solid intermediate.

Step 2: Preparation of this compound

-

Add the pyrimidine-2,4,6(1H,3H,5H)-trione (49.7g, 0.35mol) to 557g of phosphorus oxychloride and cool to 0°C.

-

Slowly add water (9.5g) dropwise to the reaction mixture.

-

Heat the mixture to 80°C and allow it to react for 5 hours, resulting in a brown solution.

-

After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

-

The residue is then dissolved in methanol, leading to the precipitation of a solid.

-

Filter the solid, and recrystallize the filter cake with ethanol and dry it to obtain the final product.

Method 2: Synthesis from 2,4,6-Trichloropyrimidine

This method provides a high yield of this compound through the hydrolysis of 2,4,6-trichloropyrimidine.[2][4]

-

Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing NaOH (8.9 g, 0.22 mol).

-

Stir the solution under refluxing conditions for 1 hour.

-

Upon completion of the reaction, adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.

-

Place the mixture in a refrigerator overnight to promote crystallization.

-

Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum in the presence of phosphorus pentoxide to obtain this compound as a white crystalline solid.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a subject of research for its potential therapeutic activities.

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of Alogliptin, a medication used for the treatment of type II diabetes.[1]

-

Antimetabolite Activity: As a halogenated derivative of uracil, this compound can act as an antimetabolite, interfering with nucleic acid synthesis.[9] This property makes it a compound of interest in cancer research.

-

Enzyme Inhibition: this compound has been identified as a potential inhibitor of yeast alcohol dehydrogenase (ADH-H) and DNA repair glycosylases.[4][11]

General Protocol for an Enzyme Inhibition Assay

Given its potential as an enzyme inhibitor, a general protocol for assessing its inhibitory activity is provided below.

-

Preparation of Reagents: Prepare a suitable buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, the substrate, and this compound (the inhibitor).

-

Enzyme Dilution: Dilute the enzyme to a concentration that allows for a measurable rate of reaction.

-

Pre-incubation with Inhibitor: In a multi-well plate or cuvettes, mix the enzyme with varying concentrations of this compound. Allow this mixture to pre-incubate for a specific period to permit the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Role in Signaling Pathways

As a uracil analog, this compound has the potential to interfere with the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation. The PI3K-Akt-mTORC1 signaling pathway is known to promote the synthesis of pyrimidines.[12]

The following diagram illustrates the de novo pyrimidine synthesis pathway. Uracil analogs like this compound can be metabolized and incorporated into this pathway, ultimately disrupting the synthesis of essential nucleotides for DNA and RNA replication.

Caption: Overview of the de novo pyrimidine synthesis pathway.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4270-27-3 [chemicalbook.com]

- 5. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 7. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. CAS 4270-27-3: this compound | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 6-Chlorouracil in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Chlorouracil, a compound of significant interest in medicinal chemistry. The following sections detail its solubility in aqueous and organic solvents, present experimental protocols for solubility determination, and offer insights into the thermodynamic properties governing its dissolution.

Introduction to this compound

This compound (CAS No. 4270-27-3) is a halogenated derivative of uracil, a pyrimidine nucleobase.[1] Its chemical formula is C₄H₃ClN₂O₂.[1] Functioning as an antimetabolite, it can interfere with nucleic acid synthesis, making it a subject of research in oncology and virology.[1] Understanding the solubility of this compound is critical for its application in drug development, enabling proper formulation, dosage form design, and in vitro assay development.

Quantitative Solubility Data

The solubility of this compound has been determined in water, and while specific quantitative data in common organic solvents is limited in publicly available literature, its behavior in various media can be inferred from its use in chemical syntheses and the properties of structurally related compounds.

Table 1: Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 25 | 4.885 g/L |

| This compound | Ammonium Hydroxide | Not Specified | Soluble |

| 5-Chlorouracil (for comparison) | Ethanol | Not Specified | 53 mg/mL |

| 5-Chlorouracil (for comparison) | Dimethyl Sulfoxide (DMSO) | Not Specified | 0.8 mg/mL |

| 5-Chlorouracil (for comparison) | Dimethylformamide (DMF) | Not Specified | 8 mg/mL |

| 5-Chlorouracil (for comparison) | Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 60 mg/mL |

| Uracil (for comparison) | Ethanol | Not Specified | ~0.8 mg/mL |

| Uracil (for comparison) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~50 mg/mL |

| Uracil (for comparison) | Dimethylformamide (DMF) | Not Specified | ~60 mg/mL |

| Uracil (for comparison) | Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~8 mg/mL |

Note: Data for 5-Chlorouracil and Uracil are provided for comparative purposes due to the limited availability of quantitative data for this compound in organic solvents.

Thermodynamic Properties

The dissolution of a solid in a solvent is governed by thermodynamic principles. The enthalpy of solution provides insight into the energy changes that occur during this process. For this compound, the enthalpy of solution in methanol at 298.15 K has been studied, indicating the importance of solvent-solute interactions in its solubility.[1]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol outlines a general procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, buffered solution)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For solvents with fine suspended particles, centrifugation at a controlled temperature can be used to facilitate separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination

Conclusion

The solubility of this compound is a fundamental property influencing its development as a potential therapeutic agent. While its aqueous solubility is well-documented, a comprehensive quantitative understanding of its behavior in various organic solvents requires further investigation. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Future studies providing quantitative solubility data in a broader range of solvents will be invaluable to the scientific community.

References

6-Chlorouracil: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorouracil, a halogenated pyrimidine analog, exhibits significant potential as a therapeutic agent, primarily through its role as an antimetabolite. By mimicking the natural nucleobase uracil, this compound and its derivatives interfere with critical cellular processes, including nucleic acid synthesis and repair, leading to cytotoxic and antiviral effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. It details the compound's interaction with key enzymes in the pyrimidine salvage pathway, its impact on DNA integrity, and the downstream effects on cell cycle progression and apoptosis. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of the key pathways and mechanisms to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structural similarity to uracil allows it to act as an antimetabolite, competitively inhibiting enzymes involved in nucleotide metabolism. This interference with essential biosynthetic pathways forms the basis of its potential application in oncology and virology. This guide delves into the molecular mechanisms that underpin the biological activity of this compound, providing a technical resource for researchers in the field.

Core Mechanisms of Action

The primary mechanism of action of this compound and its derivatives revolves around the disruption of pyrimidine metabolism. This is primarily achieved through the inhibition of key enzymes in the pyrimidine salvage pathway, leading to an imbalance in the nucleotide pool required for DNA and RNA synthesis.

Inhibition of Thymidine Phosphorylase

A principal target of this compound derivatives is Thymidine Phosphorylase (TP), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. TP plays a crucial role in the pyrimidine salvage pathway, and its inhibition can lead to a depletion of the thymidine pool necessary for DNA synthesis.

A notable derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), has been identified as a potent and selective competitive inhibitor of human thymidine phosphorylase.[1]

Quantitative Data on Thymidine Phosphorylase Inhibition by a this compound Derivative

| Compound | Target Enzyme | Inhibition Type | Ki (nM) |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Human Thymidine Phosphorylase | Competitive | 165[1] |

Potential Inhibition of Uracil DNA Glycosylase

Uracil can be misincorporated into DNA, and Uracil DNA Glycosylase (UDG) is a key enzyme in the base excision repair (BER) pathway responsible for removing it. Halogenated uracil analogs, including chlorouracils, have been investigated as potential inhibitors of UDG. Inhibition of UDG would lead to the persistence of uracil in DNA, which can trigger DNA damage responses and apoptosis.[2] While direct quantitative data for this compound is limited, studies on similar compounds suggest this as a plausible mechanism.

Disruption of Pyrimidine Biosynthesis

As a uracil analog, this compound has the potential to interfere with other enzymes in the pyrimidine biosynthesis and salvage pathways, such as uridine phosphorylase and uracil phosphoribosyltransferase (UPRT). By competing with the natural substrate, uracil, it can disrupt the synthesis of essential pyrimidine nucleotides.

Downstream Cellular Effects

The enzymatic inhibition and disruption of nucleotide metabolism by this compound trigger a cascade of downstream cellular events, ultimately leading to cytotoxicity in cancer cells and inhibition of viral replication.

Interference with DNA and RNA Synthesis

By depleting the pool of pyrimidine nucleotides, this compound indirectly inhibits the synthesis of both DNA and RNA. This effect is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.

Induction of Apoptosis

The accumulation of DNA damage, resulting from both the inhibition of repair enzymes like UDG and the imbalance of nucleotide pools, can trigger programmed cell death, or apoptosis. This is a common mechanism of action for many chemotherapeutic agents that target DNA synthesis and integrity. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Cell Cycle Arrest

Cells have intricate checkpoint mechanisms to ensure the fidelity of DNA replication and cell division. In the presence of DNA damage or nucleotide pool imbalances, these checkpoints can be activated, leading to a halt in the cell cycle. This allows the cell time to repair the damage, but if the damage is too severe, it can lead to apoptosis.

Signaling Pathways

The cellular stress induced by this compound is expected to activate several key signaling pathways that govern cell fate.

Pyrimidine Metabolism Pathway

The following diagram illustrates the central role of the pyrimidine salvage pathway and the potential points of inhibition by this compound and its derivatives.

Apoptosis Induction Pathway

The diagram below illustrates a generalized pathway for the induction of apoptosis following DNA damage, a likely consequence of this compound treatment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used to assess the inhibition of thymidine phosphorylase by pyrimidine analogs.

Materials:

-

Recombinant human Thymidine Phosphorylase (TP)

-

Thymidine

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

This compound

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the potassium phosphate buffer.

-

In a 96-well plate, add in triplicate:

-

150 µL of 50 mM potassium phosphate buffer (pH 7.4)

-

20 µL of TP enzyme solution (concentration to be optimized for linear reaction kinetics)

-

10 µL of this compound dilution or vehicle control (DMSO)

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of 1.5 mM thymidine to each well.

-

Immediately begin monitoring the increase in absorbance at 290 nm for 10-20 minutes at 37°C. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.

-

Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both thymidine and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow for TP Inhibition Assay

Uracil DNA Glycosylase (UDG) Inhibition Assay (Fluorescence-based)

This protocol is based on a molecular beacon assay to measure UDG activity.[2]

Materials:

-

Purified human Uracil DNA Glycosylase (UDG)

-

Molecular beacon DNA oligonucleotide substrate (hairpin structure with a fluorophore and quencher, containing uracil bases in the stem)

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT)

-

This compound

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound and serial dilutions in the reaction buffer.

-

In a 96-well plate, add in triplicate:

-

Reaction buffer to a final volume of 100 µL

-

Molecular beacon substrate to a final concentration of ~100 nM

-

This compound dilution or vehicle control

-

-

Equilibrate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding UDG enzyme to a final concentration that gives a linear increase in fluorescence over time.

-

Immediately begin monitoring the increase in fluorescence (excitation and emission wavelengths dependent on the specific fluorophore/quencher pair) at 37°C. The excision of uracil by UDG destabilizes the hairpin, separating the fluorophore and quencher and leading to an increase in fluorescence.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition and IC₅₀ value for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in cancer and antiviral therapies. Their primary mechanism of action involves the targeted inhibition of key enzymes within the pyrimidine salvage pathway, most notably thymidine phosphorylase. This enzymatic inhibition leads to a cascade of downstream effects, including the disruption of DNA and RNA synthesis, cell cycle arrest, and the induction of apoptosis. While direct quantitative data for this compound against some of its putative targets remains to be fully elucidated, the evidence from closely related analogs provides a strong rationale for its mechanism of action. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully characterize its enzymatic inhibition profile, delineate the specific signaling pathways it modulates, and optimize its therapeutic efficacy.

References

spectroscopic analysis of 6-Chlorouracil (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Chlorouracil, a molecule of significant interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra.

Introduction to this compound

This compound (C₄H₃ClN₂O₂) is a halogenated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). Its chemical structure, featuring a chlorine atom at the 6th position, imparts unique chemical and physical properties, making it a valuable subject for spectroscopic investigation. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the study of its interactions in biological systems.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide valuable information.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in the molecule. The data, typically acquired in a deuterated solvent such as DMSO-d₆, is summarized below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 12.00 | Broad Peak | 1H | NH |

| 11.09 | Broad Peak | 1H | NH |

| 5.66 | Single Peak | 1H | CH |

Table 1: ¹H NMR data for this compound in DMSO-d₆.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Assignment (Predicted) |

| ~160-170 | C4 (C=O) |

| ~150-160 | C2 (C=O) |

| ~140-150 | C6 (C-Cl) |

| ~100-110 | C5 (C-H) |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically obtained using a KBr pellet, shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| 3095 | N-H stretching vibration |

| 1729, 1709, 1652 | C=O stretching vibrations |

| 1616 | C=C stretching vibration |

| 1380 | C-N stretching vibration |

| 841 | N-H out-of-plane bending |

| 790 | C-Cl stretching vibration |

Table 3: IR absorption data for this compound (KBr pellet).[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Assignment |

| 146 | [M]⁺ (Molecular Ion) |

| 148 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

Table 4: Key mass spectrometry data for this compound.[3]

The presence of a significant M+2 peak with approximately one-third the intensity of the molecular ion peak is a characteristic feature for compounds containing one chlorine atom. Further fragmentation analysis would provide deeper structural insights.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

-

Insert the prepared NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks and determine their multiplicities.

¹³C NMR Spectroscopy Protocol:

-

Follow the same sample insertion and locking procedures as for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent's carbon signal.

Infrared (IR) Spectroscopy

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Place a portion of the resulting fine powder into a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) with Direct Inlet Probe:

-

Load a small amount of solid this compound into a capillary tube at the end of the direct insertion probe.

-

Insert the probe through a vacuum lock into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the electron beam.

-

The vaporized molecules are ionized by a 70 eV electron beam.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational understanding of the analytical characterization of this compound. The distinct signals in the NMR and IR spectra, coupled with the molecular weight information from mass spectrometry, allow for unambiguous identification and structural confirmation. These methodologies are essential for quality control in synthesis, for studying the compound's behavior in various chemical and biological environments, and for advancing its potential applications in drug development.

References

6-Chlorouracil: A Comprehensive Technical Guide on its Discovery, Synthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorouracil (CAS No. 4270-27-3), a halogenated derivative of the pyrimidine nucleobase uracil, is a compound of significant interest in medicinal and synthetic organic chemistry.[1] Its strategic importance lies primarily in its role as a versatile intermediate for the synthesis of a variety of biologically active molecules, most notably as a key starting material for the antidiabetic drug Alogliptin.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The systematic investigation of pyrimidines commenced in 1884 with the work of Adolf Pinner, who successfully synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[1][3] This foundational work was followed by the first synthesis of the parent pyrimidine ring by Siegmund Gabriel and James Colman in 1900.[3] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, which was subsequently reduced to pyrimidine.[3]

The reaction of hydroxypyrimidines with phosphorus oxychloride to yield chlorinated pyrimidines has been a well-established synthetic procedure for over a century.[4] While the precise first synthesis of this compound is not definitively documented in readily available literature, it is highly probable that its initial preparation occurred in the early 20th century during the extensive exploration of pyrimidine derivatives and their reactivity. The straightforward chlorination of barbituric acid or its derivatives, a common practice during that era, would have readily led to the formation of chlorinated uracils, including this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid with the molecular formula C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol .[3][5] It is sparingly soluble in water and organic solvents.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClN₂O₂ | [3][5] |

| Molecular Weight | 146.53 g/mol | [3] |

| CAS Number | 4270-27-3 | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | > 280 °C | [6][7] |

| IUPAC Name | 6-chloro-1H-pyrimidine-2,4-dione | [3] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed. The following are two common and well-documented experimental protocols.

Method 1: From Diethyl Malonate and Urea

This two-step synthesis involves the initial formation of barbituric acid followed by chlorination.

Step 1: Synthesis of Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)

-

Reaction: Diethyl malonate is condensed with urea in the presence of a suitable base to form the pyrimidine ring.

-

Experimental Protocol:

-

To a reaction vessel, add diethyl malonate and urea.

-

Add a solvent such as ethanol and a strong base (e.g., sodium ethoxide).

-

Heat the mixture under reflux for several hours.

-

After cooling, acidify the reaction mixture to precipitate the barbituric acid.

-

Filter the solid, wash with cold water, and dry.

-

Step 2: Chlorination of Barbituric Acid

-

Reaction: Barbituric acid is treated with a chlorinating agent, typically phosphorus oxychloride, to replace the hydroxyl group at the 6-position with a chlorine atom.

-

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a dropping funnel, place barbituric acid.

-

Slowly add phosphorus oxychloride (POCl₃) to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

The crude this compound precipitates and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

-

Quantitative Data for Method 1:

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference(s) |

| 1 | Diethyl malonate, Urea | Sodium ethoxide, Ethanol | Reflux | Barbituric acid | High | [2] |

| 2 | Barbituric acid | Phosphorus oxychloride (POCl₃) | Reflux | This compound | Good | [2] |

Method 2: From 2,4,6-Trichloropyrimidine

This method involves the selective hydrolysis of 2,4,6-trichloropyrimidine.

-

Reaction: 2,4,6-Trichloropyrimidine is treated with a base under controlled conditions to selectively hydrolyze the chlorine atoms at positions 2 and 4, leaving the chlorine at position 6 intact.

-

Experimental Protocol:

-

Dissolve 2,4,6-trichloropyrimidine in a suitable solvent, such as aqueous sodium hydroxide.

-

Stir the mixture at a controlled temperature (e.g., room temperature or gentle heating) for a specific duration.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Quantitative Data for Method 2:

| Reactant | Reagents/Solvents | Conditions | Product | Yield | Reference(s) |

| 2,4,6-Trichloropyrimidine (10.21 g, 0.056 mol) | Sodium hydroxide (8.9 g, 0.22 mol) in water (100 mL) | Reflux for 1 hour, then acidification with HCl to pH 2-3 | This compound | 97% (6.43 g) | [6][7] |

Spectral Data for this compound:

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH) | [6][7] |

| IR (KBr, cm⁻¹) | 3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 1380 (C-N), 841 (N-H), 790 (C-Cl) | [6][7] |

Logical Workflow for the Synthesis of this compound

Caption: Synthetic routes to this compound.

Biological Significance and Applications

The primary significance of this compound in the pharmaceutical industry is its role as a crucial building block for the synthesis of more complex and therapeutically active molecules.

Precursor to Alogliptin

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[8] this compound serves as a key starting material in the multi-step synthesis of Alogliptin.

DPP-4 Inhibition Signaling Pathway

The therapeutic effect of Alogliptin, and other DPP-4 inhibitors, is mediated through the incretin pathway. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake.[9] They play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas.[9] The enzyme DPP-4 rapidly degrades these incretin hormones, thus limiting their physiological effects.[9][10]

By inhibiting DPP-4, Alogliptin prolongs the activity of endogenous GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon levels.[8][11] This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes.

References

- 1. Pinner-Kondensation – Wikipedia [de.wikipedia.org]

- 2. Pyrimidin – Wikipedia [de.wikipedia.org]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 4270-27-3 [chemicalbook.com]

- 8. PharmaWiki - Alogliptin [pharmawiki.ch]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]

The Evolving Landscape of 6-Chlorouracil: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorouracil, a halogenated derivative of the pyrimidine nucleobase uracil, has emerged as a molecule of significant interest in medicinal chemistry. Initially recognized for its role as a synthetic intermediate, emerging research has unveiled a spectrum of biological activities, positioning it and its derivatives as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anticancer, antiviral, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound (C₄H₃ClN₂O₂) is a synthetic pyrimidine derivative characterized by a chlorine atom at the 6th position of the uracil ring.[1] This substitution imparts unique chemical properties that underpin its diverse biological activities. Primarily, this compound functions as an antimetabolite, interfering with nucleic acid synthesis, a mechanism central to its potential as an anticancer agent.[1] Furthermore, it serves as a versatile scaffold for the synthesis of a wide array of derivatives with enhanced potency and target specificity. This guide will delve into the core biological activities of this compound and its derivatives, providing a comprehensive resource for researchers in the field.

Anticancer Activity

The primary anticancer mechanism of this compound and its derivatives lies in their ability to disrupt DNA and RNA synthesis, preferentially affecting rapidly proliferating cancer cells.[1] This is achieved through various mechanisms, including the inhibition of key enzymes involved in nucleotide metabolism and the induction of DNA damage.

Enzyme Inhibition

A significant focus of research has been on the development of this compound derivatives as potent enzyme inhibitors. One notable target is thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth.

-

6-(2-Aminoethyl)Amino-5-Chlorouracil (AEAC): This derivative has been identified as a potent and specific competitive inhibitor of thymidine phosphorylase.[2] Its inhibitory activity is quantified by a Ki value of 165 nmol/L.[2] By inhibiting TP, AEAC demonstrates antiangiogenic and antitumor activity in vivo.[2]

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

Antiviral Activity

Derivatives of this compound have also been investigated for their potential as antiviral agents. The mechanism of action is often related to the inhibition of viral enzymes essential for replication.

Enzyme Inhibition

Beyond its role in cancer and virology, this compound and its analogs have been shown to inhibit other enzymes, highlighting their potential for broader therapeutic applications. It has been reported to act as an inhibitor of yeast alcohol dehydrogenase (ADH-H) and DNA repair glycosylases.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 leukemia | Not specified, but showed activity | [4] |

| 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 leukemia | Not specified, but showed activity | [4] |

| 6-(Arylthio)uracil derivative 5b | - | Marginal cytotoxic activity | [1] |

| 6-(Arylthio)uracil derivative 5f | - | Marginal cytotoxic activity | [1] |

Table 2: Antiviral Activity of this compound Derivatives

| Compound | Virus | Activity | Reference |

| 6-(Arylthio)uracil derivative 5b | Herpes Simplex Virus-1 (HSV-1) | Marginal activity | [1] |

| 6-(Arylthio)uracil derivative 5b | Human Immunodeficiency Virus-1 (HIV-1) | Marginal activity | [1] |

| 6-(Arylthio)uracil derivative 5f | Human Immunodeficiency Virus-1 (HIV-1) | Marginal activity | [1] |

Table 3: Enzyme Inhibition Data for this compound Derivatives

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Thymidine Phosphorylase | 165 nM | [2] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound starts from 2,4,6-trichloropyrimidine.[5]

-

Materials: 2,4,6-trichloropyrimidine, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl), Water.

-

Procedure:

-

Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.56 mol) in an aqueous solution (100 mL) containing NaOH (8.9 g, 0.22 mol).[5]

-

Stir the mixture under refluxing conditions for 1 hour.[5]

-

After the reaction is complete, adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.[5]

-

Place the mixture in a refrigerator overnight to promote crystallization.[5]

-

Collect the precipitate by filtration, wash with cold water, and dry in vacuo over phosphorus pentoxide to yield this compound as a white crystalline solid.[5]

-

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol details a continuous spectrophotometric assay to determine the inhibitory activity of compounds against thymidine phosphorylase.[3][6][7]

-

Materials and Reagents:

-

Recombinant human or E. coli thymidine phosphorylase (TP)

-

Thymidine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Test compound (e.g., this compound derivative) dissolved in Dimethyl Sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 290 nm

-

-

Procedure:

-

Prepare Reagents:

-

Dissolve thymidine in potassium phosphate buffer to a final concentration of 1.5 mM.[3]

-

Prepare a stock solution of the test compound in DMSO. Create serial dilutions to obtain a range of desired concentrations.

-

Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.058 units/well).[3]

-

-

Assay Reaction:

-

Initiate Reaction and Measure Absorbance:

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration of the test compound compared to the control (DMSO).

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

To determine the inhibition constant (Ki) for competitive inhibitors, substrate-velocity curves are generated in the presence of various concentrations of the inhibitor. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[8][9]

-

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]

-

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

Test compound (e.g., this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are intrinsically linked to their interaction with cellular signaling pathways, particularly those involved in the DNA Damage Response (DDR). As pyrimidine analogs, these compounds can be incorporated into DNA, leading to replication stress and the formation of DNA lesions. This triggers a complex signaling cascade orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

DNA Damage Response Pathway

Upon DNA damage induced by this compound derivatives, the ATM/ATR pathway is activated. This initiates a phosphorylation cascade that involves downstream effectors like CHK1 and CHK2, leading to cell cycle arrest to allow for DNA repair. If the damage is too severe, this pathway can trigger apoptosis (programmed cell death).

Caption: DNA Damage Response Pathway initiated by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of newly synthesized this compound derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking | MDPI [mdpi.com]

- 6. 2.8. Thymidine Phosphorylase Inhibition [bio-protocol.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.graphpad.com [cdn.graphpad.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. atcc.org [atcc.org]

- 11. texaschildrens.org [texaschildrens.org]

6-Chlorouracil: A Versatile Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorouracil, a halogenated derivative of the pyrimidine nucleobase uracil, serves as a pivotal precursor in organic synthesis, particularly in the development of novel therapeutic agents. Its reactive C-Cl bond at the 6-position facilitates a diverse range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a wide array of heterocyclic compounds with significant biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of this compound, featuring detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic workflows and relevant biological pathways.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of 2,4,6-trichloropyrimidine. This straightforward procedure provides high yields of the desired product.

Experimental Protocol: Synthesis of this compound from 2,4,6-Trichloropyrimidine

To a solution of 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in 100 mL of water, sodium hydroxide (8.9 g, 0.22 mol) is added. The mixture is stirred under reflux for 1 hour. After completion of the reaction, the mixture is cooled, and the pH is adjusted to 2-3 with concentrated hydrochloric acid. The solution is then refrigerated overnight to facilitate crystallization. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum over phosphorus pentoxide to yield this compound as a white crystalline solid.[3]

| Reactant | Reagents | Yield | Melting Point |

| 2,4,6-Trichloropyrimidine | NaOH, HCl | 97% | >280 °C |

Applications in Organic Synthesis

The reactivity of the chlorine atom at the C6 position of the uracil ring makes this compound an ideal starting material for a variety of synthetic transformations.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a range of nucleophiles, such as amines, hydrazines, and thiols, to introduce diverse functionalities at the 6-position.

6-Aminouracil derivatives are valuable intermediates in the synthesis of fused heterocyclic systems like xanthines.

A mixture of 1-benzyl-6-chlorouracil (25 mmol) and ethanolic methylamine (40%, 10 mL) is heated. The resulting solid is collected by filtration and recrystallized from ethanol to give 1-benzyl-6-(methylamino)uracil.[4]

| Starting Material | Nucleophile | Product | Yield |

| 1-Benzyl-6-chlorouracil | Ethanolic methylamine | 1-Benzyl-6-(methylamino)uracil | 94% |

6-Hydrazinyluracils are key precursors for the synthesis of fused pyrimidine systems with potential antimicrobial and antitumor activities.[2]

To a solution of 6-chloro-1-propyluracil, hydrazine hydrate is added, and the mixture is heated. The product, 6-hydrazinyl-1-propyluracil, is then used in subsequent reactions to form fused heterocyclic compounds.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of this compound.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids, leading to the synthesis of 6-aryluracil derivatives.

A mixture of 5-bromo-1,3-dimethyl-6-(phenylethynyl)uracil (1 equivalent), the respective arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and NaOH (3 equivalents) in a 5:1 mixture of dioxane and water is heated at 100 °C for 1 hour. After cooling, the reaction is worked up to isolate the desired 1,3-dimethyl-5-aryl-6-(phenylethynyl)uracil.

| Arylboronic Acid | Product Yield |

| Phenylboronic acid | 62% |

| 4-Methylphenylboronic acid | 55% |

| 4-Methoxyphenylboronic acid | 60% |

| 4-Fluorophenylboronic acid | 58% |

| 4-Chlorophenylboronic acid | 53% |

| 4-(Trifluoromethyl)phenylboronic acid | 45% |

The Sonogashira coupling allows for the introduction of alkyne moieties at the 6-position of the uracil ring, yielding 6-alkynyluracil derivatives.

To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 equivalent) in DMSO are added the corresponding arylacetylene (1.2 equivalents), Pd(PPh₃)Cl₂ (5 mol%), CuI (5 mol%), and NEt₃ (10 equivalents). The reaction mixture is stirred at 25 °C for 6 hours. The product is isolated after an appropriate work-up.

| Arylacetylene | Product Yield |

| Phenylacetylene | 75% |

| 4-Methylphenylacetylene | 80% |

| 4-Methoxyphenylacetylene | 85% |

| 4-Fluorophenylacetylene | 70% |

| 4-Chlorophenylacetylene | 65% |

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between this compound and a wide range of primary and secondary amines.

A mixture of this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) is heated in an anhydrous, deoxygenated solvent (e.g., toluene) under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

Multi-Step Synthesis Workflow

This compound is an excellent starting point for multi-step syntheses of complex, biologically active molecules. The following workflow illustrates the synthesis of fused pyrimidopyridazines, which have shown potential as antimicrobial and antitumor agents.[2]

Multi-step synthesis of fused pyrimidopyridazines from this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The pyrimidine scaffold is a common feature in many anticancer and antiviral drugs.

Anticancer Activity

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). Inhibition of the CDK4/6-Rb-E2F signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.[5] Additionally, some pyrimidine-sulfonamide hybrids have been shown to activate the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumors.[6]

Inhibition of the CDK4/6-Rb-E2F signaling pathway by pyrimidine derivatives.

Antiviral Activity